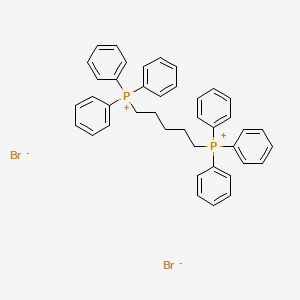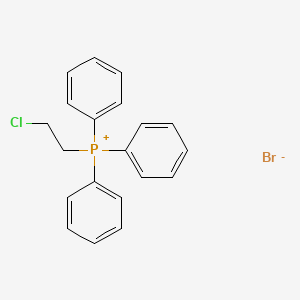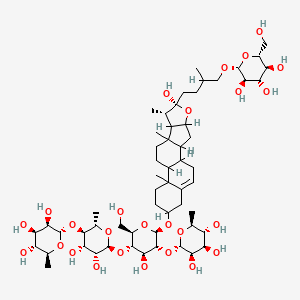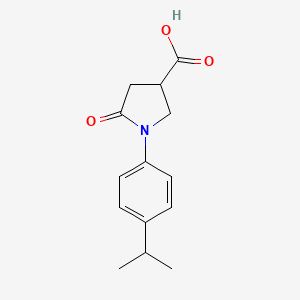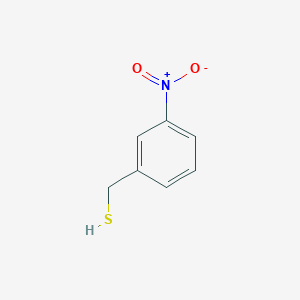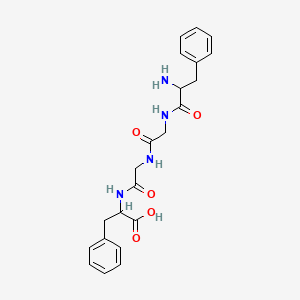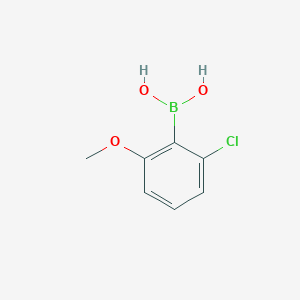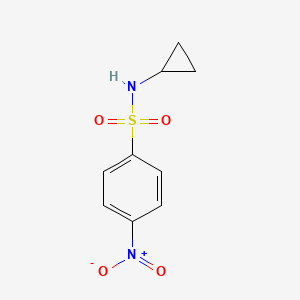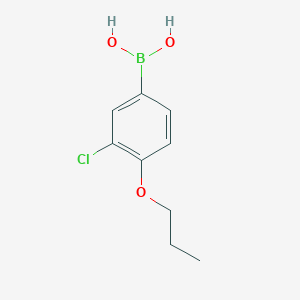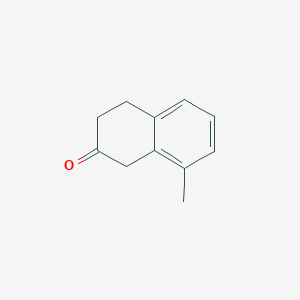
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Overview
Description
“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.3 . It is a substance with a chemical structure that includes an indole ring and a methylpiperazine group .
Synthesis Analysis
The synthesis of this compound or its analogs often involves complex chemical reactions . For example, one study described the synthesis of a similar compound through a series of reactions, including the use of liquid chromatography–mass spectrometry (LC–MS) and gas chromatography–mass spectrometry (GC–MS) .
Molecular Structure Analysis
The molecular structure of “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” includes an indole ring attached to a methylpiperazine group . The compound is achiral, meaning it does not have a non-superimposable mirror image .
Chemical Reactions Analysis
While specific chemical reactions involving “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” are not detailed in the retrieved sources, compounds with similar structures have been involved in various chemical reactions .
Physical And Chemical Properties Analysis
“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” has a molecular weight of 243.3 . Other physical and chemical properties specific to this compound are not detailed in the retrieved sources.
Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been reported to show promise in anti-HIV activity through molecular docking studies . This suggests that your compound could potentially be explored for its efficacy against HIV.
Anti-Hepatic Activity
Derivatives of indole have been investigated for their anti-hepatic activities, which indicates a potential application in treating liver-related conditions .
Complement Mediated Diseases
Some indole derivatives are designed to inhibit specific factors in the complement system, which could make them applicable in treating a variety of complement-mediated diseases .
Cancer Treatment
Indoles have attracted attention for their application in treating cancer cells due to their various biologically vital properties .
Microbial Infections
The antimicrobial properties of indole derivatives suggest that they could be used in combating microbial infections .
Hormonal and Neurotransmitter Activities
Indoles are known to be structurally similar to tryptophan and related compounds, which play roles as hormones and neurotransmitters. This implies possible research applications in these areas .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which (1h-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMZBHLJMFAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398896 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
73187-30-1 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What scientific evidence supports the use of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone for treating pruritus?
A1: Research suggests that combining H1 and H4 receptor antagonists may effectively manage pruritus. The paper we're discussing specifically states that administering a centrally acting H1 receptor antagonist like diphenhydramine alongside an H4 receptor antagonist like (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can be an effective treatment strategy for pruritus []. This suggests that (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone likely possesses H4 receptor antagonist activity, thereby contributing to the overall therapeutic effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




